molecular formula C16H17BrN2O4S B6573704 5-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide CAS No. 946214-34-2

5-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide

Cat. No.: B6573704
CAS No.: 946214-34-2
M. Wt: 413.3 g/mol
InChI Key: UKNJIOPHJJAHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide is a complex organic compound. The structure of this compound comprises a quinoline ring substituted with a bromine atom and an ethanesulfonyl group, a furan ring, and a carboxamide group. Given its intricate structure, this compound has garnered interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Bromination: : The synthesis begins with the bromination of quinoline, which involves the introduction of a bromine atom into the quinoline ring. This step typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

  • Ethanesulfonyl Substitution: : The brominated quinoline is then subjected to a substitution reaction to introduce the ethanesulfonyl group. This reaction is often carried out using ethanesulfonyl chloride and a base such as triethylamine.

  • Furan Ring Formation: : The next step involves the formation of the furan ring through a cyclization reaction. This step may require a catalyst to facilitate the cyclization process.

  • Carboxamide Formation: : Finally, the introduction of the carboxamide group is achieved through an amidation reaction. This typically involves the reaction of the intermediate product with furan-2-carboxylic acid and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial synthesis of 5-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide may involve continuous flow reactors for efficiency and scalability. The use of automation and control systems ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.

  • Reduction: : Reduction reactions can occur at the carboxamide group, potentially converting it to an amine derivative.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromic acid in acidic or basic conditions.

  • Reduction: : Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as amines or thiols in the presence of a suitable base like sodium hydroxide.

Major Products Formed from These Reactions

  • Oxidation can lead to oxidized furan derivatives.

  • Reduction may yield amine derivatives of the original compound.

  • Substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

5-Bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide has found applications in various fields:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a biological probe due to its unique structural features.

  • Medicine: : Explored for its pharmacological properties and potential therapeutic uses.

  • Industry: : Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects

The mechanism of action of 5-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide involves interaction with specific molecular targets and pathways. Its effects are often mediated through binding to proteins or receptors, leading to modulation of biological activities.

Molecular Targets and Pathways Involved

  • Proteins: : The compound may bind to enzymes or receptors, altering their function.

  • Pathways: : It can influence signaling pathways, such as kinase pathways, resulting in downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Compared to other quinoline and furan derivatives, 5-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide stands out due to its unique combination of functional groups and structural complexity

List of Similar Compounds

  • 5-Bromo-N-(quinolin-6-yl)furan-2-carboxamide: : Lacks the ethanesulfonyl group.

  • N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide: : Lacks the bromine atom.

  • 5-Bromo-N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide: : Has a methanesulfonyl group instead of ethanesulfonyl.

Properties

IUPAC Name

5-bromo-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4S/c1-2-24(21,22)19-9-3-4-11-10-12(5-6-13(11)19)18-16(20)14-7-8-15(17)23-14/h5-8,10H,2-4,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNJIOPHJJAHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.